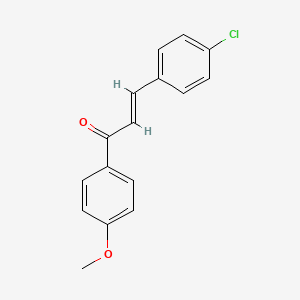

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

概述

描述

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a 4-chlorophenyl group and a 4-methoxyphenyl group attached to the prop-2-en-1-one backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mechanism involves the formation of an enolate ion from the acetophenone, which then attacks the carbonyl carbon of the benzaldehyde, leading to the formation of the chalcone after dehydration.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Nitro, halogenated, and sulfonated derivatives.

科学研究应用

Synthesis and Structure

The compound is synthesized through the reaction of 4-methoxyacetophenone and 4-chlorobenzaldehyde in ethanol, often under ultrasound irradiation . After the reaction, the resulting solid is collected through filtration and then recrystallized from ethanol . The structure of the synthesized chalcone is confirmed using various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR .

The molecular formula of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one is C16H13ClO2, with a molar mass of 272.73 g/mol . It has a melting point of 130-131 °C . Computational methods, such as density functional theory (DFT) at the B3LYP/6-31G(d,p) level, are employed to optimize its geometry and compute parameters like bond length and bond angles .

Scientific Research Applications

- Drug Synthesis: 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one serves as an important intermediate in the synthesis of various drugs .

- Pesticide Synthesis: It is also utilized in the synthesis of pesticides .

- Organic Synthesis: The compound participates in a variety of organic synthesis reactions .

- Antiparasitic Activity: Halogenated chalcones, including this compound, are known for their antiparasitic properties, making them suitable for antileishmanial activity studies .

- Cytotoxic Activity: Chalcones, including 1-(4-chlorophenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one and 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one, have demonstrated in vitro cytotoxic activity, DNA damage, and antiproliferative activity .

- Antitumor Activity: Research indicates that 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one can significantly reduce tumor volume, increase tumor inhibition, and reverse hematological parameters in Daltons Ascites Lymphoma-induced solid tumor models .

- Cell Cycle Arrest: Flow cytometry analysis has shown that 1-(4-methoxyphenyl)-3-(3- phenoxy phenyl) prop-2-en-1-one induces cell cycle arrest at the G0/G1 phase due to the overexpression of p21, suggesting its potential as an agent for cancer treatment .

Cytotoxicity Case Study

A study published in the International Journal of Chemical Science and Technology evaluated a series of chalcones for cytotoxicity both in vivo and in vitro . Among the compounds tested were 1-(4-chlorophenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one and 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one. The in vivo antitumor activity was assessed using the Daltons Ascites Lymphoma induced solid tumor model. The effects of promising compounds were further analyzed by flow cytometry and RT-PCR .

The results indicated that 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one and 1-(4- chlorophenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one showed in vitro cytotoxic activity, DNA damage, and antiproliferative activity. The in vivo studies demonstrated that 1-(4-methoxyphenyl)-3-(3- phenoxy phenyl) prop-2-en-1-one significantly reduced tumor volume, increased the percentage of tumor inhibition, and reversed hematological parameters. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G0/G1 phase due to the overexpression of p21 .

作用机制

The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, the compound can inhibit the activity of certain enzymes and signaling pathways involved in inflammation and microbial growth, contributing to its anti-inflammatory and antimicrobial effects.

相似化合物的比较

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the chloro group, which may influence its chemical properties and applications.

3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: The presence of a hydroxyl group instead of a methoxy group can significantly alter its solubility and reactivity.

The unique combination of the 4-chlorophenyl and 4-methoxyphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as CPMPP, is a synthetic chalcone derivative with significant biological activity. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of CPMPP based on recent studies, including its synthesis, cytotoxic effects, and potential therapeutic applications.

Synthesis of CPMPP

CPMPP is synthesized through the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base. The process typically involves ultrasound-assisted methods to enhance yield and purity. The compound's structure was confirmed using various spectroscopic techniques such as FT-IR, NMR (both and ), and DFT calculations for molecular modeling .

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of CPMPP against different cancer cell lines. For instance, in vitro assays demonstrated that CPMPP exhibits significant antiproliferative activity against human cancer cells. The compound induces cell cycle arrest at the G0/G1 phase, primarily through the upregulation of p21, a cyclin-dependent kinase inhibitor .

Table 1: Cytotoxicity of CPMPP on Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 12 | Cell cycle arrest at G0/G1 |

| A549 (Lung Cancer) | 10 | DNA damage |

Anti-inflammatory Activity

CPMPP has also been evaluated for its anti-inflammatory properties. In vivo studies on animal models indicated that CPMPP significantly reduces inflammation markers and symptoms associated with inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Neuroprotective Effects

In addition to its anticancer and anti-inflammatory properties, CPMPP exhibits neuroprotective effects. Research utilizing a mouse model of acute cerebral ischemia showed that treatment with CPMPP significantly prolonged survival time and reduced neurological deficits. This suggests potential applications in treating neurodegenerative conditions .

Case Studies

A notable case study involved the evaluation of CPMPP's efficacy in an animal model with induced tumors. The results indicated a substantial reduction in tumor volume and an increase in survival rates among treated groups compared to controls. Flow cytometry analysis revealed that CPMPP treatment led to increased apoptosis rates within tumor cells .

Table 2: Efficacy of CPMPP in Tumor Models

| Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |

|---|---|---|

| Control | 0 | 30 |

| CPMPP (10 mg/kg) | 45 | 60 |

| CPMPP (20 mg/kg) | 70 | 80 |

属性

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESSHTKZHPRDTR-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301194118 | |

| Record name | (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41564-68-5, 6552-68-7 | |

| Record name | (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41564-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC55908 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-4'-METHOXYCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?

A1: this compound is an organic compound belonging to the chalcone family. Its molecular formula is C16H13ClO2, and its molecular weight is 272.72 g/mol []. Various spectroscopic techniques have been employed to characterize its structure, including:

Q2: What are the key findings regarding the antibacterial activity of this compound?

A2: Research indicates that this compound demonstrates promising antibacterial activity []. A study utilizing combinatorial synthesis and screening methods identified it as a potential lead compound within a mini-library of aryl chalcones. The compound exhibited significant activity against tested bacterial strains, surpassing the activity of other synthesized compounds in the study.

Q3: Has computational chemistry been used to study this compound?

A3: Yes, computational studies have been conducted on this compound using Density Functional Theory (DFT) [, ]. These studies focused on:

Q4: What is known about the molluscicidal activity of this compound and its derivatives?

A4: Studies have investigated the molluscicidal activity of this compound derivatives against the land snail M. cartusiana []. Researchers synthesized a series of nicotinonitrile derivatives using the compound as a starting material. These derivatives, particularly nicotinonitrile-2-thiolate salts, showed promising molluscicidal activity, inducing mortality in the snails. Additionally, these compounds impacted biochemical parameters and caused histopathological changes in the snails' digestive glands.

Q5: Have any studies explored the structure-activity relationship (SAR) of this compound?

A5: While dedicated SAR studies specifically focusing on this compound might be limited, the research on its derivatives as molluscicides provides some insights []. The variations in the activity of different nicotinonitrile derivatives suggest that modifications to the parent chalcone structure can significantly influence its biological activity. Further investigations are needed to establish a comprehensive understanding of the SAR for this compound.

Q6: What analytical techniques have been used to characterize and study this compound?

A6: Several analytical techniques have been employed in the study of this compound:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。